molecular formula C11H6ClN3O2 B11864018 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile CAS No. 915369-76-5

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile

Cat. No.: B11864018
CAS No.: 915369-76-5
M. Wt: 247.64 g/mol
InChI Key: YAVONDGTWXISHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile typically involves multiple steps, including cyclization, nitration, and chlorination. One common method starts with 4-methoxyaniline, which undergoes cyclization to form the quinoline ring, followed by nitration and chlorination to introduce the nitro and chloro groups, respectively . The reaction conditions are generally mild, and the process is suitable for large-scale production due to its simplicity and cost-effectiveness .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis and solvent-free conditions, can enhance the overall process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-2-methyl-6-aminoquinoline-3-carbonitrile, while substitution of the chloro group can produce a wide range of quinoline derivatives with different functional groups .

Scientific Research Applications

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 4-chloro-6-methoxy-2-methyl-3-nitroquinoline .

Uniqueness

4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

915369-76-5

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O2/c1-6-9(5-13)11(12)8-4-7(15(16)17)2-3-10(8)14-6/h2-4H,1H3

InChI Key

YAVONDGTWXISHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.